1-Butyl-1-methylpyrrolidinium bromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

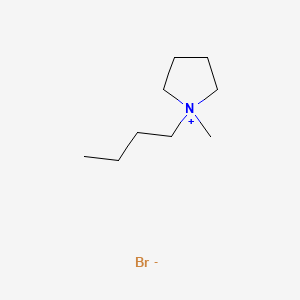

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-1-methylpyrrolidin-1-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N.BrH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZRPQGSMFXSTC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1(CCCC1)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049375 | |

| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93457-69-3 | |

| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93457-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093457693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-1-methylpyrrolidinium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrrolidinium, 1-butyl-1-methyl-, bromide (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.171 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-BUTYL-1-METHYLPYRROLIDINIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2F21K33C1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Significance of 1-Butyl-1-methylpyrrolidinium Bromide ([BMPyrr][Br])

An In-depth Technical Guide to the Synthesis of 1-Butyl-1-methylpyrrolidinium Bromide

This compound, also known as [BMPyrr][Br] or PYR14 Br, is a quaternary ammonium salt belonging to the class of ionic liquids (ILs).[1] These materials are noteworthy for being salts that are liquid at or near room temperature. [BMPyrr][Br] typically manifests as a white to off-white crystalline powder.[2] Its molecular structure, featuring a pyrrolidinium cation and a bromide anion, imparts a unique combination of physicochemical properties, including low volatility, high thermal stability, and the ability to dissolve a wide array of organic and inorganic compounds.[2]

These characteristics make it a versatile and valuable compound for researchers and industry professionals. It serves as a green solvent alternative to volatile organic compounds (VOCs), enhancing the safety and environmental profile of chemical processes. Furthermore, its ionic conductivity is leveraged in electrochemical applications, such as electrolytes for advanced batteries and supercapacitors.[2] Other applications include roles in liquid-liquid extraction processes, corrosion inhibition, and the development of biocompatible materials.[2] Given its importance, a robust and well-understood synthesis protocol is paramount for ensuring high purity and yield.

This guide provides a detailed examination of the synthesis, purification, and characterization of this compound, grounded in established chemical principles and laboratory practices.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 93457-69-3 | [2][3] |

| Molecular Formula | C₉H₂₀BrN | [1][2] |

| Molecular Weight | 222.17 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 214-216 °C | [1][2] |

| Purity (Typical) | ≥99% | [2][3] |

Part 1: The Core Synthesis – Mechanism and Rationale

The synthesis of this compound is a classic example of an N-alkylation reaction. Specifically, it proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][5]

Reaction Principle: Sₙ2 Alkylation

In this reaction, the tertiary amine, N-methylpyrrolidine, acts as the nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of 1-bromobutane.[4] This carbon is electron-deficient due to the high electronegativity of the attached bromine atom. The reaction occurs in a single, concerted step where the new carbon-nitrogen bond forms simultaneously as the carbon-bromine bond breaks.[4] The bromide ion is displaced as the leaving group.

This method is particularly effective for synthesizing quaternary ammonium salts from tertiary amines because the reaction proceeds cleanly to the desired product without the possibility of over-alkylation, a common issue when alkylating primary or secondary amines.[6][7]

Reaction Scheme

Caption: Sₙ2 reaction mechanism for the synthesis of [BMPyrr][Br].

Part 2: Detailed Experimental Protocol

This protocol synthesizes information from established literature to provide a reliable method for laboratory-scale synthesis.[8][9]

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) |

| N-methylpyrrolidine | C₅H₁₁N | 85.15 | 17.01 g | 0.2 mol |

| 1-Bromobutane | C₄H₉Br | 137.02 | 27.4 g | 0.2 mol |

| Acetonitrile (Solvent) | CH₃CN | 41.05 | 50 cm³ | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpyrrolidine (0.2 mol) in acetonitrile (50 cm³). The use of acetonitrile as a solvent is advantageous as it readily dissolves the reactants and facilitates the Sₙ2 reaction.

-

Controlling Exothermicity: Place the flask in an ice-water bath to cool the solution. This is a critical step to manage the heat generated during the exothermic quaternization reaction, which helps to prevent unwanted side reactions and ensures controlled addition.

-

Reactant Addition: Add 1-bromobutane (0.2 mol) dropwise to the cooled, stirring solution of N-methylpyrrolidine. A slow, controlled addition is crucial to maintain a low reaction temperature.

-

Reaction to Completion: After the addition is complete, allow the mixture to warm to room temperature. Then, heat the mixture to reflux and stir vigorously overnight. The prolonged heating under reflux ensures the reaction proceeds to completion, maximizing the yield of the desired product.[8]

-

Initial Product Isolation: After the reaction period, a solid product will have formed. Remove the volatile components (acetonitrile and any unreacted starting materials) using a rotary evaporator. This will leave a yellowish solid crude product.[8]

-

Preliminary Purification (Washing): Wash the resulting solid with diethyl ether (e.g., 3 x 50 mL).[9] The ionic liquid product is a salt and is insoluble in non-polar diethyl ether, while non-polar impurities and residual reactants will be washed away.

-

Filtration and Drying: Collect the white solid product by vacuum filtration and dry it thoroughly under vacuum to remove residual ether. At this stage, a high yield (e.g., 98%) of the crude product can be expected.[8]

Part 3: Purification – A Critical Step for High-Quality Ionic Liquid

The crude product, while high in yield, often contains colored impurities and residual reactants that can interfere with its intended applications.[9][10] Rigorous purification is therefore essential.

Protocol for Decolorization and Purification

-

Dissolution: Dissolve the crude, washed solid in deionized water.[9]

-

Activated Carbon Treatment: Add decolorizing activated carbon (charcoal) to the aqueous solution (e.g., 10-30 g, depending on the scale and impurity level).[9][10] Activated carbon has a high surface area and adsorbs the colored, often organic, impurities from the solution.

-

Heating: Heat the mixture (e.g., to 65-70 °C) for several hours (e.g., 24 hours) with stirring.[9] Heating increases the rate of adsorption and the efficiency of the decolorization process.

-

Removal of Carbon: After heating, cool the mixture to room temperature and filter it to remove the activated carbon. The resulting filtrate should be colorless.[9][10] If coloration persists, a second treatment with fresh carbon may be necessary.

-

Solvent Removal: Remove the water from the colorless filtrate. This can be achieved using a lyophilizer (freeze-dryer) or by heating the sample under high vacuum.[9]

-

Final Drying: For optimal purity, heat the resulting white solid under high vacuum at an elevated temperature (e.g., 65-70 °C) for an extended period (24-48 hours).[9][10] This crucial final step removes any residual water or solvents, as many ionic liquids are hygroscopic.

Part 4: Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a non-negotiable step. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's structure. The expected chemical shifts for the protons in the [BMPyrr]⁺ cation are well-documented.

¹H NMR Data (300 MHz, DMSO-d₆): [8]

-

δ 3.50 (m, 4H): Protons on the two carbons of the pyrrolidinium ring adjacent to the nitrogen.

-

δ 3.38 (m, 2H): Protons on the CH₂ group of the butyl chain directly attached to the nitrogen.

-

δ 3.02 (s, 3H): Protons of the methyl group attached to the nitrogen.

-

δ 2.08 (s, 4H): Protons on the two carbons of the pyrrolidinium ring beta to the nitrogen.

-

δ 1.68 (m, 2H): Protons on the second CH₂ group of the butyl chain.

-

δ 1.31 (m, 2H): Protons on the third CH₂ group of the butyl chain.

-

δ 0.92 (t, J = 7.1 Hz, 3H): Protons of the terminal methyl group of the butyl chain.

The presence of these signals at their characteristic chemical shifts and with the correct integration values confirms the successful synthesis of the 1-Butyl-1-methylpyrrolidinium cation.

Overall Synthesis and Purification Workflow

Caption: A logical workflow from reactants to final, verified product.

Part 5: Safety and Handling

Both reactants used in this synthesis require careful handling in a controlled laboratory environment.

-

1-Bromobutane: This is a flammable liquid and vapor.[11] It can cause skin and serious eye irritation and may cause respiratory irritation.[11] It is harmful if swallowed.[12]

-

N-methylpyrrolidine: This is also a flammable liquid and vapor. It is corrosive and can cause skin and eye damage.[13]

Mandatory Safety Precautions:

-

Engineering Controls: All steps of this synthesis must be performed inside a certified chemical fume hood to avoid inhalation of vapors.[12][13]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles.[12][13][14]

-

Ignition Sources: Keep all reactants and the reaction mixture away from open flames, hot surfaces, and other potential sources of ignition.[13][14] Use explosion-proof equipment where necessary.[11]

-

Spill Response: Have appropriate spill control materials (e.g., absorbent pads, sand) readily available.[14]

References

- 1. roco.global [roco.global]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound, >99% | IoLiTec [iolitec.de]

- 4. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Amine alkylation - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. 1-Bromobutane SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. home.miracosta.edu [home.miracosta.edu]

An In-depth Technical Guide to 1-Butyl-1-methylpyrrolidinium Bromide (CAS: 93457-69-3)

Foreword

In the landscape of modern chemistry and material science, ionic liquids (ILs) have emerged as a class of compounds with transformative potential. Their unique physicochemical properties—low volatility, high thermal stability, and tunable solvency—have positioned them as compelling alternatives to traditional volatile organic compounds. Among these, 1-Butyl-1-methylpyrrolidinium bromide ([C₄MPyr][Br]), CAS number 93457-69-3, has garnered significant attention. This guide provides an in-depth technical exploration of this versatile pyrrolidinium-based ionic liquid, tailored for researchers, scientists, and drug development professionals. We will delve into its core properties, synthesis, and diverse applications, underpinned by field-proven insights and robust scientific grounding.

Part 1: Core Chemical and Physical Characteristics

This compound is a quaternary ammonium salt that exists as a white to off-white crystalline powder at room temperature.[1] Its structure, consisting of a pyrrolidinium cation and a bromide anion, is fundamental to its distinct properties.

Structural and Physicochemical Data

A compilation of essential physicochemical data for this compound is presented below, providing a quantitative foundation for its application.

| Property | Value | Source(s) |

| CAS Number | 93457-69-3 | [1][2] |

| Molecular Formula | C₉H₂₀BrN | [1][3] |

| Molecular Weight | 222.17 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 214 - 216 °C | [1][4] |

| Density | ~1.204 g/cm³ | [4] |

| Purity | ≥99% (Assay by titration) | [1] |

| InChI Key | LCZRPQGSMFXSTC-UHFFFAOYSA-M | [5] |

| SMILES | CCCC[N+]1(C)CCCC1.[Br-] | [5] |

The high melting point of [C₄MPyr][Br] is a key characteristic, distinguishing it from many room-temperature ionic liquids. However, its exceptional thermal stability is a significant advantage in applications requiring elevated temperatures.[6] Thermogravimetric analysis has shown that the thermal stability of pyrrolidinium-based ILs is noteworthy, although the specific decomposition temperature can be influenced by the anion.[6][7]

Part 2: Synthesis and Purification: A Protocol for Integrity

The synthesis of high-purity this compound is crucial for reproducible experimental outcomes. The most common and efficient method is a direct quaternization reaction.

Rationale Behind the Method

This synthesis route is favored due to its straightforward, often solventless, approach and high-yield production of the desired quaternary ammonium salt.[7] The selection of high-purity starting materials is paramount to achieving a final product with minimal impurities, which is critical for electrochemical and biological applications.

Detailed Experimental Protocol: Synthesis of [C₄MPyr][Br]

This protocol is based on established literature procedures, designed to yield a high-purity product.[7][8]

Materials:

-

N-methylpyrrolidine (≥99%)

-

1-bromobutane (≥98%)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

-

Acetone

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve N-methylpyrrolidine (0.2 mol) in acetonitrile (50 cm³). The setup should be under an inert atmosphere (e.g., nitrogen or argon).[8]

-

Addition of Alkyl Halide: While stirring the solution and cooling it in an ice-water bath, add 1-bromobutane (0.2 mol) dropwise.[8]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then stir vigorously under reflux overnight.[8]

-

Isolation: Remove the volatiles under reduced pressure to obtain a solid product.[8]

-

Purification: Wash the resulting solid with a mixture of acetone and diethyl ether to remove any unreacted starting materials.[8]

-

Drying: Filter the white solid product and dry it under vacuum. A typical yield for this reaction is high, often around 98%.[8]

Self-Validation: The purity of the synthesized [C₄MPyr][Br] should be confirmed using ¹H NMR spectroscopy. The characteristic peaks for the butyl and methyl groups on the pyrrolidinium ring will confirm the structure.[8]

Part 3: Applications in Research and Development

The unique properties of this compound make it a valuable tool across various scientific disciplines.

Electrochemistry and Energy Storage

Pyrrolidinium-based ionic liquids are extensively studied for their electrochemical applications, particularly as electrolytes in energy storage devices like lithium-ion batteries and supercapacitors.[9][10] Their wide electrochemical window and good ionic conductivity are key advantages.[10][11] The [C₄MPyr]⁺ cation, often paired with anions like bis(trifluoromethylsulfonyl)imide (TFSI), contributes to the formation of a stable solid-electrolyte interphase (SEI) on electrode surfaces, which is crucial for battery performance and longevity.[12] While the bromide anion in [C₄MPyr][Br] may have a more limited electrochemical window compared to anions like TFSI, it serves as an important precursor for synthesizing other pyrrolidinium-based ILs with different anions through metathesis reactions.[8][12]

Green Solvents in Organic Synthesis

A significant application of [C₄MPyr][Br] is its use as a "green" solvent in organic synthesis.[1] Its low volatility reduces air pollution and exposure risks compared to conventional organic solvents.[1] It can dissolve a wide range of organic and inorganic compounds, making it a versatile medium for various chemical reactions.[1] For instance, pyrrolidinium ionic liquids have been shown to influence the stereoselectivity of Diels-Alder reactions.[9]

Drug Development and Delivery

In the pharmaceutical sciences, ionic liquids are being explored for their potential in drug synthesis and as drug delivery vehicles.[6] [C₄MPyr][Br] can be used as a solvent in the synthesis of active pharmaceutical ingredients (APIs).[6] Furthermore, the properties of some ionic liquids make them suitable for developing biocompatible materials for applications such as drug delivery systems.[1] However, it is crucial to assess the cytotoxicity of any ionic liquid intended for biomedical applications, as some have been shown to exhibit toxic effects on human cell lines.[13]

Other Industrial Applications

The versatility of this compound extends to other areas, including:

-

Corrosion Inhibition: It can be used in formulations to protect metals from corrosion in harsh environments.[1]

-

Extraction Processes: Its solvent properties are beneficial in liquid-liquid extraction for separating valuable compounds in the pharmaceutical and food industries.[1]

-

Material Synthesis: It serves as a precursor or starting material for the synthesis of other ionic liquids and materials for applications like rubber vulcanization and semiconductor preparation.[4]

Part 4: Safety and Handling

As with any chemical, proper handling and safety precautions are essential when working with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

According to safety data sheets, this compound is classified as harmful if swallowed and causes serious eye irritation.[2][14]

-

Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation).[2]

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Recommended PPE:

-

Eye/Face Protection: Safety glasses with side-shields.[14]

-

Hand Protection: Handle with gloves.[14]

-

Respiratory Protection: Use a dust mask or work in a well-ventilated area to avoid inhalation of dust.[14]

Storage and Disposal

-

Storage: Store at room temperature in a dry, well-ventilated area.[1][14] Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local authority requirements. Avoid release into the environment.[2][14]

Conclusion

This compound is a chemically stable and versatile ionic liquid with a broad spectrum of applications. Its significance as a precursor for other functional ionic liquids, particularly in the field of energy storage, cannot be overstated. While its high melting point may limit its use as a standalone solvent at room temperature, its thermal stability and favorable solvent properties make it a valuable component in high-temperature applications and as a green alternative in organic synthesis. As research into ionic liquids continues to expand, the role of foundational compounds like [C₄MPyr][Br] will undoubtedly remain central to innovation in chemistry, materials science, and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. iolitec.de [iolitec.de]

- 3. scbt.com [scbt.com]

- 4. roco.global [roco.global]

- 5. CAS RN 93457-69-3 | Fisher Scientific [fishersci.com]

- 6. benchchem.com [benchchem.com]

- 7. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. Pyrrolidinium Containing Ionic Liquid Electrolytes for Li-Based Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Mechanistic insights into the cytotoxic and apoptotic effects of 1-butyl-3-methylimidazolium bromide and 1-butylpyridinium bromide on human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. roco.global [roco.global]

An In-depth Technical Guide to the Thermal Stability of 1-Butyl-1-methylpyrrolidinium Bromide ([BMPy][Br])

This guide provides a comprehensive technical overview of the thermal stability of 1-Butyl-1-methylpyrrolidinium bromide, an ionic liquid of significant interest for researchers, scientists, and professionals in drug development and materials science. This document is structured to deliver not just data, but a foundational understanding of the principles and practices for accurately assessing the thermal properties of this and similar pyrrolidinium-based ionic liquids.

Introduction: The Significance of Thermal Stability in Ionic Liquid Applications

Ionic liquids (ILs), such as this compound ([BMPy][Br]), are salts with melting points below 100 °C.[1] Their negligible vapor pressure, high ionic conductivity, and wide electrochemical windows have made them attractive alternatives to volatile organic compounds in a myriad of applications, including as electrolytes in energy storage devices, green solvents in chemical synthesis, and as active pharmaceutical ingredients.[2][3]

The thermal stability of an ionic liquid is a critical parameter that dictates its operational temperature range and long-term viability in any application.[4] Understanding the onset of decomposition and the mechanisms by which it occurs is paramount for ensuring process safety, efficacy, and reproducibility. This guide focuses on [BMPy][Br], a member of the pyrrolidinium class of ionic liquids, to provide a detailed examination of its thermal behavior.

Assessing Thermal Stability: Key Methodologies

The primary techniques for evaluating the thermal stability of ionic liquids are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

-

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] It is the cornerstone for determining the decomposition temperature of an ionic liquid.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[7][8] It is used to identify phase transitions such as melting, crystallization, and glass transitions, which define the liquid range of the ionic liquid.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to provide accurate and reproducible data on the thermal properties of this compound.

Sample Preparation and Handling

Given that many ionic liquids, including those with halide anions, can be hygroscopic, proper sample handling is crucial for accurate thermal analysis.

Protocol:

-

Drying: Dry the [BMPy][Br] sample under a high vacuum (e.g., < 1 mbar) at a moderate temperature (e.g., 60-80 °C) for at least 24 hours to remove any absorbed water.

-

Inert Atmosphere: Handle the dried sample in an inert atmosphere, such as a glovebox filled with argon or nitrogen, to prevent moisture reabsorption.

-

Crucible Selection: Use inert crucibles, such as alumina or platinum, for both TGA and DSC analyses to prevent any reaction with the sample at elevated temperatures.[9]

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the onset decomposition temperature (Tonset) and the peak decomposition temperature (Tpeak) of [BMPy][Br].

Instrumentation: A calibrated thermogravimetric analyzer.

Methodology:

-

Sample Weighing: Accurately weigh 3-5 mg of the dried [BMPy][Br] into a TGA crucible.[10]

-

Atmosphere: Use a high-purity inert gas, such as nitrogen, with a constant flow rate (e.g., 20-50 mL/min) to purge the furnace and prevent oxidative degradation.[1][10]

-

Heating Program: Equilibrate the sample at a starting temperature of 50 °C. Heat the sample to a final temperature of 600-650 °C at a constant heating rate.[1] For comparative and kinetic studies, it is recommended to perform the analysis at multiple heating rates (e.g., 5, 10, 15, 20, and 25 °C/min).[1]

-

Data Analysis:

-

The onset decomposition temperature (Tonset) is determined as the temperature at which a significant mass loss begins, often calculated as the intersection of the baseline tangent with the tangent of the decomposition curve.

-

The peak decomposition temperature (Tpeak) is the temperature at which the maximum rate of mass loss occurs, determined from the peak of the derivative thermogravimetric (DTG) curve.

-

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point (Tm) and any other phase transitions of [BMPy][Br].

Instrumentation: A calibrated differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the dried [BMPy][Br] into a hermetically sealed aluminum pan.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Heating and Cooling Program:

-

Equilibrate the sample at a low temperature, for example, -80 °C.

-

Heat the sample to a temperature above its expected melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating cycle under the same conditions to observe the thermal history-independent behavior.[7]

-

-

Data Analysis: The melting point (Tm) is determined from the peak of the endothermic event on the second heating scan.

Thermal Stability Data for this compound

The thermal stability of [BMPy][Br] has been investigated, and the key decomposition temperatures are summarized below. It is important to note that the onset and peak decomposition temperatures are dependent on the heating rate; higher heating rates tend to result in higher measured decomposition temperatures.[1][4]

| Heating Rate (°C/min) | Onset Decomposition Temperature (Tonset) (°C) | Peak Decomposition Temperature (Tpeak) (°C) | Reference |

| 5 | 205 | 283 | [1] |

| 10 | 225 | 285 | [1] |

| 15 | 237 | 288 | [1] |

| 20 | 248 | 291 | [1] |

| 25 | 254 | 294 | [1] |

The melting point of this compound has been reported to be approximately 216 °C.[11]

Decomposition Mechanism of this compound

The thermal decomposition of pyrrolidinium-based ionic liquids, particularly those with nucleophilic anions like bromide, is generally understood to proceed through two primary pathways: Hofmann elimination and bimolecular nucleophilic substitution (SN2) .[12][13][14]

-

Hofmann Elimination (E2): This pathway involves the abstraction of a proton from a carbon atom beta to the positively charged nitrogen by the bromide anion, leading to the formation of an alkene, a tertiary amine, and hydrogen bromide. For [BMPy][Br], this would primarily involve the butyl group.

-

Nucleophilic Substitution (SN2): In this mechanism, the bromide anion acts as a nucleophile and attacks one of the alkyl groups (butyl or methyl) attached to the nitrogen atom.

-

Attack on the butyl group: This results in the formation of 1-bromobutane and 1-methylpyrrolidine.

-

Attack on the methyl group: This yields bromomethane and 1-butylpyrrolidine.

-

The prevalence of each pathway is influenced by factors such as temperature and the steric hindrance around the alkyl groups.

References

- 1. Thermal Kinetics of Monocationic and Dicationic Pyrrolidinium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hitachi-hightech.com [hitachi-hightech.com]

- 9. torontech.com [torontech.com]

- 10. benchchem.com [benchchem.com]

- 11. This compound, >99% | IoLiTec [iolitec.de]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

1-Butyl-1-methylpyrrolidinium bromide molecular weight and formula

An In-Depth Technical Guide to 1-Butyl-1-methylpyrrolidinium bromide

From the Desk of a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the ionic liquid this compound (CAS No: 93457-69-3). Our objective is to move beyond mere data points, providing a synthesized understanding of its core properties, synthesis, and critical applications, grounded in established scientific principles. We will explore the causality behind its utility in various fields, ensuring that the presented protocols and data are both accurate and contextually relevant for practical application.

Core Physicochemical & Structural Characteristics

This compound, also known as [BMPyrr][Br] or PYR₁₄Br, is a quaternary ammonium salt.[1] Its molecular structure, featuring a pyrrolidinium cation and a bromide anion, is fundamental to its classification as an ionic liquid. This architecture bestows upon it a unique combination of properties, including low volatility, high thermal stability, and significant ionic conductivity, which are pivotal for its diverse applications.[2]

The compound typically presents as a white to off-white crystalline powder.[2] A summary of its key quantitative data is provided below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₀BrN | [1][2][3] |

| Molecular Weight | 222.17 g/mol | [1][2][3] |

| CAS Number | 93457-69-3 | [2][3] |

| Melting Point | 214–216 °C | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity | Commonly available at ≥97% or ≥99% | [1][2][4] |

| InChI Key | LCZRPQGSMFXSTC-UHFFFAOYSA-M | [3] |

| SMILES String | CCCC[N+]1(C)CCCC1.[Br-] |

Synthesis Methodology: A Self-Validating Protocol

The most prevalent and reliable method for synthesizing this compound is through a quaternization reaction. This nucleophilic substitution reaction involves the alkylation of an amine (N-methylpyrrolidine) with an alkyl halide (1-bromobutane). The protocol described below is adapted from established laboratory procedures and is designed to be self-validating, yielding a high-purity product.[5]

Experimental Protocol: Synthesis of [BMPyrr][Br]

Objective: To synthesize this compound with high yield and purity.

Materials:

-

N-methylpyrrolidine (99%)

-

1-bromobutane (98%)

-

Acetonitrile (anhydrous)

-

Acetone (reagent grade)

-

Diethyl ether (reagent grade)

-

Ice-water bath

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven or vacuum desiccator

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve N-methylpyrrolidine (0.2 mol) in acetonitrile (50 cm³). The choice of acetonitrile as a solvent is critical due to its ability to dissolve the reactants and its appropriate boiling point for the reaction conditions.[5]

-

Control of Exothermicity: Place the flask in an ice-water bath and begin stirring. This cooling step is essential to manage the exothermic nature of the quaternization reaction, preventing unwanted side reactions.

-

Reactant Addition: Add 1-bromobutane (0.2 mol) dropwise to the cooled, stirring solution. A slow, controlled addition ensures the reaction temperature remains low, maximizing the yield of the desired quaternary ammonium salt.[5]

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature. Then, fit the flask with a reflux condenser and stir the solution vigorously overnight under reflux conditions. The prolonged heating ensures the reaction proceeds to completion.[5]

-

Isolation of Crude Product: After the reaction period, remove the volatiles (unreacted starting materials and solvent) using a rotary evaporator. This will leave a yellowish solid crude product.[5]

-

Purification: Wash the solid product with a mixture of acetone and diethyl ether. This step is crucial for removing any remaining impurities. The desired product is sparingly soluble in this mixture, while impurities are washed away.

-

Final Product Collection: Collect the purified white solid via filtration and dry it thoroughly under vacuum. A typical yield for this procedure is around 98%.[5]

-

Characterization (Optional but Recommended): The final product, this compound, can be characterized using ¹H NMR spectroscopy to confirm its structure.[5]

Caption: Workflow for the synthesis of this compound.

Core Applications in Scientific Research & Drug Development

The utility of this compound stems directly from its physicochemical properties. Its applications are not arbitrary but are a logical consequence of its molecular structure.

A. Electrochemistry and Energy Storage

As an ionic liquid, [BMPyrr][Br] possesses high ionic conductivity and a wide electrochemical window. This makes it an excellent candidate for use as an electrolyte in energy storage devices.[2]

-

Causality: In lithium-ion batteries and supercapacitors, the electrolyte's role is to facilitate efficient ion transport between the electrodes. The dissociated ions of [BMPyrr][Br] provide a conductive medium. Its low volatility and high thermal stability enhance the safety and operational lifespan of these devices compared to traditional organic solvent-based electrolytes.[2]

B. Green Chemistry and Organic Synthesis

The negligible vapor pressure of [BMPyrr][Br] makes it an environmentally benign alternative to volatile organic compounds (VOCs) in chemical reactions.[2]

-

Causality: Its ability to dissolve a wide range of both organic and inorganic compounds makes it a versatile reaction medium.[2] This enhances its utility as a solvent, promoting higher reaction rates and yields in certain organic syntheses. It can also be recycled, further contributing to its "green" credentials.

C. Biomedical and Pharmaceutical Applications

Recent research has highlighted the potential of [BMPyrr][Br] in the biomedical field, particularly in the development of biocompatible materials.[2]

-

Drug Delivery Systems: The compound's properties are suitable for creating matrices that can encapsulate and deliver therapeutic agents. Its tunable nature allows for precise control over the solubility and release kinetics of drugs, a critical factor for effective therapies.

-

Tissue Engineering: [BMPyrr][Br] is being explored for creating novel biomaterials for scaffolds that support cell growth and tissue regeneration. Its ability to dissolve various biomolecules is a key advantage in designing advanced biological scaffolds.

-

Synthesis of Active Pharmaceutical Ingredients (APIs): The thermal stability and solvency of pyrrolidinium-based ionic liquids are advantageous in synthetic reactions for APIs that require elevated temperatures.[6]

Safety, Handling, and Storage

Authoritative grounding in safety protocols is non-negotiable for any laboratory chemical. This compound is classified as hazardous and requires careful handling.

-

Hazard Classification: The compound is categorized as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye irritation (Eye Irritation 2).[7][8] The corresponding GHS hazard statements are H302 and H319.[7][8]

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes safety glasses with side-shields, chemical-resistant gloves (inspect before use), and a dust mask or respirator to avoid inhalation of the powder.[7]

-

Handling Procedures: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10] Keep away from heat, sparks, and open flames.[8]

-

First Aid:

-

If Swallowed: Rinse mouth and provide fresh air. Do not induce vomiting. Seek immediate medical attention.[8]

-

In Case of Eye Contact: Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7] Get immediate medical attention.[8]

-

In Case of Skin Contact: Wash the skin immediately with soap and water.[8]

-

-

Storage: Store at room temperature in a dry, well-ventilated area in a tightly sealed container.[2][8][10]

Conclusion

This compound is more than just a chemical with a defined molecular weight and formula. It is a versatile ionic liquid whose unique properties are being leveraged to drive innovation across electrochemistry, green synthesis, and biomedical science. For the research and drug development professional, a thorough understanding of its synthesis, handling, and the causal links between its properties and applications is essential for unlocking its full potential in creating novel and effective solutions.

References

- 1. roco.global [roco.global]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 97.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 93457-69-3 | TCI AMERICA [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. iolitec.de [iolitec.de]

- 8. roco.global [roco.global]

- 9. fishersci.com [fishersci.com]

- 10. proionic.com [proionic.com]

A Deep Dive into the Solubility of 1-Butyl-1-methylpyrrolidinium Bromide in Organic Solvents: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1-Butyl-1-methylpyrrolidinium bromide ([BMPy][Br]), a promising ionic liquid with significant potential in drug development and green chemistry.[1] While extensive quantitative solubility data for [BMPy][Br] across a broad spectrum of organic solvents is not widely published, this guide synthesizes available experimental data for closely related compounds, theoretical solvency principles, and detailed analysis of its behavior in protic solvents to provide a robust framework for researchers, scientists, and drug development professionals. We will explore the underlying physicochemical principles governing its solubility, present methodologies for solubility determination, and offer predictive insights to guide solvent selection in practical applications.

Introduction: The Significance of this compound

This compound ([BMPy][Br]) is a quaternary ammonium salt that exists as a white to off-white crystalline powder at room temperature.[1] As an ionic liquid (IL), it possesses a unique combination of properties including low volatility, high thermal stability, and the ability to dissolve a diverse range of both organic and inorganic compounds.[1] These characteristics make it an attractive alternative to traditional volatile organic compounds (VOCs), positioning it as a "green solvent" for various chemical reactions and extractions.[1] In the pharmaceutical and biomedical fields, its potential applications are particularly noteworthy, including its use in drug delivery systems and in the development of biocompatible materials.[2]

A fundamental understanding of the solubility of [BMPy][Br] in different organic solvents is paramount for its effective utilization. Solubility dictates its application in synthesis as a reaction medium, its efficiency in extraction processes, and its formulation possibilities in drug delivery systems. This guide aims to provide an in-depth understanding of these solubility characteristics.

Physicochemical Properties of this compound:

| Property | Value |

| CAS Number | 93457-69-3 |

| Molecular Formula | C₉H₂₀BrN |

| Molecular Weight | 222.17 g/mol |

| Melting Point | 214-216 °C |

| Appearance | White to off-white crystalline powder |

| Density | ~1.204 g/cm³ |

Theoretical Framework for Solubility

The solubility of an ionic liquid like [BMPy][Br] in an organic solvent is a complex interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational understanding, where solutes tend to dissolve in solvents with similar polarity and intermolecular interaction capabilities. Several theoretical models can be employed to predict and rationalize solubility behavior.

Hansen Solubility Parameters (HSPs)

Hansen Solubility Parameters offer a more nuanced approach than single-parameter polarity scales by dividing the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from London dispersion forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Accounting for hydrogen bond donor and acceptor capabilities.

Kamlet-Taft Parameters

The Kamlet-Taft solvatochromic parameters provide a measure of a solvent's polarity and hydrogen bonding capabilities based on the spectral shifts of specific dyes.[10][11][12] The key parameters are:

-

α (Hydrogen Bond Acidity): A measure of the solvent's ability to donate a proton in a solvent-to-solute hydrogen bond.

-

β (Hydrogen Bond Basicity): A measure of the solvent's ability to accept a proton in a solute-to-solvent hydrogen bond.

-

π* (Dipolarity/Polarizability): An indicator of the solvent's ability to stabilize a charge or a dipole through dielectric effects.

By comparing the Kamlet-Taft parameters of [BMPy][Br] (as a solute) with those of various organic solvents, predictions about their interaction potential and, consequently, solubility can be made.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, without the need for experimental data. It calculates the chemical potential of a solute in a solvent based on the interaction energies of their molecular surfaces. This predictive tool is particularly valuable for ionic liquids, given the vast number of potential cation-anion combinations.

Solubility Profile of Pyrrolidinium Bromides in Organic Solvents

Direct quantitative solubility data for [BMPy][Br] is limited. However, valuable insights can be drawn from studies on closely related pyrrolidinium bromide salts and the behavior of [BMPy][Br] in specific solvents.

Inferred Solubility from a Dicationic Analogue

A study on the solubility of dicationic pyrrolidinium bromides provides a useful proxy for understanding the solubility of [BMPy][Br]. The data for 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide, which shares the same cation and anion type, is presented below.

Solubility of 1,1'-(propane-1,3-diyl)bis(1-methylpyrrolidinium) bromide at Room Temperature:

| Solvent | Molarity (M) | Qualitative Solubility |

| Methanol | 2.526 | Very Soluble |

| Ethanol | 1.470 | Very Soluble |

| 2-Propanol | > 0.1 | Soluble |

| Acetonitrile | 0.449 | Soluble |

| Acetone | - | Sparingly Soluble |

| Ethyl Acetate | - | Insoluble |

| Dichloromethane | - | Insoluble |

This data strongly suggests that pyrrolidinium bromide salts exhibit high solubility in polar protic solvents like methanol and ethanol, and moderate solubility in polar aprotic solvents like acetonitrile. The solubility decreases with decreasing solvent polarity, with insolubility observed in nonpolar and weakly polar solvents.

Case Study: Solvation of [BMPy][Br] in Methanol

A detailed investigation into the solvation of [BMPy][Br] in methanol at various temperatures provides strong evidence of its high solubility in this solvent.[3] The study reports on the electrolytic conductivities, densities, and viscosities of [BMPy][Br] solutions in methanol, which could only be measured if the ionic liquid was sufficiently soluble. The data indicates significant ion-solvent interactions, primarily ion-dipole interactions and hydrogen bonding between the bromide anion and the hydroxyl group of methanol.[3]

Expected Solubility Trends Across Solvent Classes

Based on the available data and theoretical principles, the following solubility trends for [BMPy][Br] in various organic solvents can be anticipated:

-

Polar Protic Solvents (e.g., Alcohols): High solubility is expected due to strong ion-dipole interactions and hydrogen bonding between the bromide anion and the solvent's hydroxyl group. A systematic decrease in solubility may be observed with increasing alkyl chain length of the alcohol due to the increasing nonpolar character of the solvent.[8][13]

-

Polar Aprotic Solvents (e.g., Acetonitrile, Acetone, DMF, DMSO): Good to moderate solubility is predicted. The high dipole moment and polarizability of these solvents can effectively solvate the ions of [BMPy][Br]. Solvents with higher polarity and hydrogen bond accepting capabilities (high β value), such as DMSO and DMF, are expected to be excellent solvents for [BMPy][Br].

-

Nonpolar Aprotic Solvents (e.g., Toluene, Hexane): Poor to negligible solubility is expected. The weak dispersion forces of these solvents are insufficient to overcome the strong electrostatic interactions (lattice energy) of the ionic liquid.

-

Chlorinated Solvents (e.g., Dichloromethane): While dichloromethane has a significant dipole moment, the solubility of ionic liquids in it can be variable. Based on the data for the dicationic analogue, low solubility is anticipated.

Physicochemical Properties of Selected Organic Solvents:

| Solvent | Formula | Boiling Point (°C) | Density (g/cm³) | Dipole Moment (D) | Dielectric Constant |

| Methanol | CH₃OH | 64.7 | 0.792 | 1.70 | 32.7 |

| Ethanol | C₂H₅OH | 78.4 | 0.789 | 1.69 | 24.5 |

| n-Propanol | C₃H₇OH | 97.2 | 0.803 | 1.68 | 20.1 |

| Acetone | C₃H₆O | 56.1 | 0.791 | 2.88 | 20.7 |

| Acetonitrile | C₂H₃N | 81.6 | 0.786 | 3.92 | 37.5 |

| Dimethylformamide (DMF) | C₃H₇NO | 153.0 | 0.944 | 3.82 | 36.7 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | 189.0 | 1.100 | 3.96 | 46.7 |

| Toluene | C₇H₈ | 110.6 | 0.867 | 0.36 | 2.38 |

| Dichloromethane | CH₂Cl₂ | 39.6 | 1.327 | 1.60 | 9.08 |

[Sources:[3][4][5][6][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30][31][32][33][34][35][36][37][38][39][40][41][42][43][44]]

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, experimental determination is essential. The following are standard methodologies for measuring the solubility of ionic liquids in organic solvents.

Gravimetric Method

This is a straightforward and common method for determining solubility.

Protocol:

-

Sample Preparation: Add an excess amount of [BMPy][Br] to a known mass of the organic solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

Phase Separation: Allow the undissolved solid to settle.

-

Sampling: Carefully extract a known mass of the saturated supernatant.

-

Solvent Evaporation: Evaporate the solvent from the extracted sample under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved [BMPy][Br] is obtained.

-

Calculation: The solubility is calculated as the mass of the dissolved [BMPy][Br] per mass of the solvent.

Caption: Gravimetric method workflow.

Dynamic (Synthetic) Method

This method involves observing the temperature at which a solid-liquid phase transition occurs for a mixture of known composition.

Protocol:

-

Mixture Preparation: Prepare several sealed samples of [BMPy][Br] and the organic solvent with precisely known compositions.

-

Heating and Cooling Cycles: Heat each sample slowly with constant stirring until the solid phase completely dissolves. Then, cool the sample slowly and record the temperature at which the first crystals appear (the cloud point).

-

Phase Diagram Construction: Plot the dissolution/crystallization temperatures against the composition of the mixtures to construct a solid-liquid phase diagram. The solubility at a given temperature can be read from this diagram.

Caption: Dynamic method workflow.

Conclusion and Future Outlook

This compound demonstrates the characteristics of a versatile ionic liquid with a solubility profile that is highly dependent on the nature of the organic solvent. Based on available data for analogous compounds and theoretical considerations, [BMPy][Br] is expected to be highly soluble in polar protic solvents, moderately soluble in polar aprotic solvents, and poorly soluble in nonpolar solvents.

For researchers and professionals in drug development, the high solubility in polar solvents like alcohols is advantageous for formulation studies. Its miscibility with polar aprotic solvents such as DMF and DMSO suggests its utility as a reaction medium for a wide range of organic syntheses.

The primary limitation in the field is the lack of a comprehensive, publicly available dataset of quantitative solubility values for [BMPy][Br] across a wide array of organic solvents and temperatures. Future research should focus on the systematic experimental determination of these values. Furthermore, the application of predictive models like COSMO-RS, validated with experimental data, would provide a powerful tool for the rapid screening of solvent systems for specific applications, thereby accelerating the integration of this promising ionic liquid into industrial and pharmaceutical processes.

References

- 1. gchemglobal.com [gchemglobal.com]

- 2. researchgate.net [researchgate.net]

- 3. Toluene Solvent (C₆H₅CH₃): Overview and Safety Guidelines for Use [k-chem.vn]

- 4. Dichloromethane Solvent Properties [macro.lsu.edu]

- 5. Acetone Solvent Properties [macro.lsu.edu]

- 6. Dimethyl Sulfoxide Solvent Properties [macro.lsu.edu]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. goldbook.iupac.org [goldbook.iupac.org]

- 12. goldbook.iupac.org [goldbook.iupac.org]

- 13. What is Acetone? Understanding Its Chemical Properties and Uses [elchemy.com]

- 14. Dichloromethane - Sciencemadness Wiki [sciencemadness.org]

- 15. adityadyechem.com [adityadyechem.com]

- 16. Acetonitrile Solvent Properties [macro.lsu.edu]

- 17. Toluene Solvent Properties [macro.lsu.edu]

- 18. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 19. researchgate.net [researchgate.net]

- 20. solventis.net [solventis.net]

- 21. solventis.net [solventis.net]

- 22. laballey.com [laballey.com]

- 23. ACETONITRILE [yufenggp.com]

- 24. aakash.ac.in [aakash.ac.in]

- 25. Toluene | Fisher Scientific [fishersci.ca]

- 26. byjus.com [byjus.com]

- 27. Acetone - DCCEEW [dcceew.gov.au]

- 28. fvs.com.py [fvs.com.py]

- 29. environex.net.au [environex.net.au]

- 30. productcatalog.eastman.com [productcatalog.eastman.com]

- 31. manavchem.com [manavchem.com]

- 32. Propanol, 1- (EHC 102, 1990) [inchem.org]

- 33. Acetone- Formula, Structure, Properties and Applications. [allen.in]

- 34. nedstar.com [nedstar.com]

- 35. Ethanol (ethyl alcohol) - DCCEEW [dcceew.gov.au]

- 36. byjus.com [byjus.com]

- 37. Ethanol - Wikipedia [en.wikipedia.org]

- 38. Propanol - Sciencemadness Wiki [sciencemadness.org]

- 39. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 40. Introduction to physical properties of dichloromethane/methylene chloride products - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 41. Dichloromethane - Wikipedia [en.wikipedia.org]

- 42. researchgate.net [researchgate.net]

- 43. Acetonitrile [fishersci.com]

- 44. youtube.com [youtube.com]

Navigating the Crystalline Landscape: A Technical Guide to the Structural Analysis of 1-Butyl-1-methylpyrrolidinium Bromide

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the analysis of the crystal structure of 1-Butyl-1-methylpyrrolidinium bromide ([BMP]Br). While a definitive, publicly available single-crystal X-ray structure of pure [BMP]Br was not identified in a comprehensive literature search, this document will serve as an expert guide to the methodologies, expected structural features, and the critical thinking behind the analysis of this and related ionic liquids. We will draw upon established protocols and data from closely related structures to provide a robust framework for its investigation.

Introduction: The Significance of [BMP]Br in Modern Science

This compound is a quaternary ammonium salt and a member of the ionic liquid family.[1] These compounds, often liquid at or near room temperature, are lauded for their low volatility, high thermal stability, and tunable physicochemical properties. The pyrrolidinium cation, in particular, is a key component in the development of advanced materials for various applications.[2]

The unique properties of pyrrolidinium-based ionic liquids make them highly valuable in diverse fields such as:

-

Electrochemistry: They are extensively researched as electrolytes in batteries and supercapacitors due to their ability to facilitate ion transport.

-

Green Chemistry: Their low vapor pressure makes them an environmentally friendlier alternative to volatile organic solvents in chemical reactions and extractions.[2]

-

Materials Science: [BMP]Br serves as a precursor for the synthesis of other functional ionic liquids and materials for applications like rubber vulcanization and semiconductor preparation.[3]

Understanding the precise three-dimensional arrangement of ions in the solid state is paramount. The crystal structure dictates many of the material's bulk properties, including its melting point, solubility, and ultimately, its performance in various applications. X-ray crystallography stands as the definitive method for elucidating this atomic-level architecture.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for diffraction experiments.

Synthesis of this compound

A common and effective method for the synthesis of [BMP]Br is the quaternization of N-methylpyrrolidine with 1-bromobutane. This is a nucleophilic substitution reaction where the nitrogen atom of the pyrrolidine ring attacks the electrophilic carbon of the 1-bromobutane.

Reaction Scheme:

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylpyrrolidine in a suitable solvent such as acetonitrile.

-

Reagent Addition: Slowly add an equimolar amount of 1-bromobutane to the stirred solution. The reaction is often performed in an ice bath to control the initial exothermic reaction.

-

Reaction Conditions: After the initial addition, the mixture is typically stirred at room temperature or under gentle reflux for several hours to ensure the completion of the reaction.

-

Product Isolation and Purification: The resulting product, [BMP]Br, often precipitates from the reaction mixture. The solid is then collected by filtration, washed with a solvent in which the product is sparingly soluble (like diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

Single Crystal Growth: The Art of Patience

Obtaining a single crystal of sufficient size and quality is often the most challenging step. For ionic liquids like [BMP]Br, which can be highly viscous or have complex phase behavior, several techniques can be employed:

-

Slow Evaporation: A saturated solution of [BMP]Br in a suitable solvent (e.g., ethanol, isopropanol) is left undisturbed in a loosely covered vial. As the solvent slowly evaporates, the concentration of the solute increases, leading to the formation of crystals.

-

Solvent/Anti-Solvent Diffusion: A solution of [BMP]Br is layered with a less polar "anti-solvent" in which it is insoluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the ionic liquid, promoting crystallization at the interface.

-

Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled. The decrease in solubility with temperature can induce the formation of well-ordered crystals.

The choice of solvent is critical and often determined empirically. The ideal solvent will have moderate solubility for [BMP]Br and a relatively low evaporation rate.

Single-Crystal X-ray Diffraction: Deciphering the Atomic Arrangement

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional structure of a crystalline solid at the atomic level.

The Experimental Workflow

The process of analyzing a crystal structure using SCXRD can be broken down into several key steps, as illustrated in the following workflow diagram.

Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.

-

Data Processing: The collected diffraction data are integrated and scaled to obtain a set of structure factor amplitudes.

-

Structure Solution: The phase problem is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors.

-

Validation: The final crystal structure is validated to ensure its chemical and crystallographic reasonability.

Analysis of the Crystal Structure of [BMP] Cation-Containing Compounds

Expected Crystallographic Data

Based on the analysis of related structures, a typical crystallographic data table for a [BMP]-containing compound would include the following parameters:

| Parameter | Expected Value/Information |

| Crystal System | Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, C2/c, etc. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Z | Number of formula units per unit cell |

| Calculated Density (ρ) | g/cm³ |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

For bis(1-butyl-1-methypyrrolidinium) perthiodicarbonate, the reported unit cell parameters are: a = 16.0970(10) Å, b = 14.7140(9) Å, c = 12.3280(8) Å, β = 112.3730(12)°, and V = 2700.11 ų.[4]

Conformational Analysis of the 1-Butyl-1-methylpyrrolidinium Cation

The [BMP] cation consists of a five-membered pyrrolidinium ring with a methyl and a butyl group attached to the nitrogen atom. The pyrrolidinium ring is not planar and typically adopts an envelope or twisted conformation to minimize steric strain. The butyl chain is flexible and can adopt various conformations. In the solid state, the specific conformation will be influenced by the packing forces and intermolecular interactions within the crystal lattice.

Intermolecular Interactions: The Driving Force of Crystal Packing

The arrangement of ions in the crystal lattice is governed by a network of intermolecular interactions. In the case of [BMP]Br, the primary interactions are expected to be:

-

Ionic Interactions: The electrostatic attraction between the positively charged pyrrolidinium cation and the negatively charged bromide anion is the dominant force holding the crystal together.

-

Hydrogen Bonding: Although the [BMP] cation lacks traditional hydrogen bond donors, weak C-H···Br hydrogen bonds are likely to be present. These interactions, while individually weak, can collectively play a significant role in determining the crystal packing.

-

Van der Waals Forces: These non-specific interactions between the alkyl chains of the cations will also contribute to the overall stability of the crystal structure.

The interplay of these interactions will define the coordination environment of each ion and the overall packing motif.

Caption: Key intermolecular interactions expected in the crystal structure of [BMP]Br.

Conclusion and Future Outlook

The crystal structure analysis of this compound is a crucial step in understanding its properties and optimizing its applications. This guide has provided a comprehensive framework for the synthesis, crystallization, and structural analysis of this important ionic liquid. While a definitive crystal structure for the pure bromide salt remains to be published, the methodologies and expected structural features outlined here provide a solid foundation for researchers in this field.

Future work should focus on obtaining high-quality single crystals of [BMP]Br and performing a detailed single-crystal X-ray diffraction study. This would provide invaluable data on bond lengths, bond angles, and the precise nature of the intermolecular interactions. Such information will undoubtedly contribute to the rational design of new pyrrolidinium-based ionic liquids with tailored properties for a wide range of scientific and industrial applications.

References

A Spectroscopic Guide to 1-Butyl-1-methylpyrrolidinium Bromide: Elucidating Structure and Purity through NMR and FTIR Analysis

Introduction

In the expanding landscape of ionic liquids, 1-Butyl-1-methylpyrrolidinium bromide ([C₄MPyr][Br]) has emerged as a compound of significant interest for researchers, scientists, and drug development professionals. Its unique physicochemical properties, including thermal stability and utility as a reaction solvent, necessitate a thorough understanding of its molecular structure and purity.[1] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy, are indispensable tools for the comprehensive characterization of this and other ionic liquids.

This in-depth technical guide provides a detailed analysis of the NMR and FTIR spectroscopic data for this compound. Moving beyond a simple presentation of data, this guide offers insights into the experimental rationale and interpretation, empowering researchers to confidently identify and assess the quality of this compound in their own laboratories.

Molecular Structure of this compound

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of the compound. This compound consists of a positively charged 1-butyl-1-methylpyrrolidinium cation and a bromide anion. The cation features a five-membered pyrrolidinium ring with a methyl group and a butyl chain attached to the quaternary nitrogen atom.

Caption: Structure of the 1-Butyl-1-methylpyrrolidinium cation.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial for confirming its identity and assessing its purity.

¹H NMR Spectroscopy

Proton NMR provides a map of the hydrogen atoms within a molecule, revealing their chemical environment, neighboring protons, and relative numbers.

The following table summarizes the proton NMR spectral data for this compound. The spectrum is typically recorded in a deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆), to avoid interference from solvent protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Protons) |

| 0.92 | triplet | 3H | -CH₂-CH₂-CH₂-CH₃ |

| 1.31 | multiplet | 2H | -CH₂-CH₂-CH₂ -CH₃ |

| 1.68 | multiplet | 2H | -CH₂-CH₂ -CH₂-CH₃ |

| 2.08 | singlet | 4H | Pyrrolidinium ring -CH₂ - |

| 3.02 | singlet | 3H | N-CH₃ |

| 3.38 | multiplet | 2H | N-CH₂ -CH₂-CH₂-CH₃ |

| 3.50 | multiplet | 4H | Pyrrolidinium ring N-CH₂ - |

The chemical shifts and splitting patterns observed in the ¹H NMR spectrum are directly correlated to the electronic environment of the protons.

-

Upfield Region (Alkyl Protons): The terminal methyl group of the butyl chain appears as a triplet at approximately 0.92 ppm due to coupling with the adjacent methylene group. The two methylene groups of the butyl chain further from the nitrogen atom appear as multiplets around 1.31 and 1.68 ppm.

-

Downfield Region (Protons near Nitrogen): The protons on the carbons directly attached to the positively charged nitrogen atom are deshielded and thus appear at higher chemical shifts (downfield). The methyl group on the nitrogen appears as a sharp singlet at 3.02 ppm, as there are no adjacent protons to cause splitting. The methylene group of the butyl chain attached to the nitrogen is observed as a multiplet around 3.38 ppm. The methylene protons on the pyrrolidinium ring also experience this deshielding effect, with those adjacent to the nitrogen appearing as a multiplet at 3.50 ppm and the other ring protons as a singlet at 2.08 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

The following table presents the expected ¹³C NMR chemical shifts for this compound. These assignments are based on data from closely related pyrrolidinium compounds and established chemical shift predictions.[2]

| Chemical Shift (δ) ppm | Assignment (Carbon) |

| 13.5 | Butyl chain: -CH₂-CH₂-CH₂-CH₃ |

| 19.6 | Butyl chain: -CH₂-CH₂-CH₂ -CH₃ |

| 25.5 | Butyl chain: -CH₂-CH₂ -CH₂-CH₃ |

| 21.5 | Pyrrolidinium ring: -C H₂-C H₂- |

| 48.2 | N-C H₃ |

| 63.8 | Pyrrolidinium ring: N-C H₂- |

| 64.1 | Butyl chain: N-C H₂- |

The chemical shifts in ¹³C NMR are highly sensitive to the local electronic environment of each carbon atom.

-

Aliphatic Carbons: The carbons of the butyl chain that are further away from the electronegative nitrogen atom appear at lower chemical shifts (upfield).

-

Carbons Bonded to Nitrogen: The carbons directly bonded to the quaternary nitrogen atom are significantly deshielded due to the positive charge, causing their signals to appear at higher chemical shifts (downfield). This includes the N-methyl carbon, the N-methylene carbon of the butyl chain, and the N-methylene carbons of the pyrrolidinium ring.

Experimental Protocol: NMR Data Acquisition

Trustworthiness: A Self-Validating System

A robust experimental protocol is essential for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound. The compound is hygroscopic and should be handled in a dry atmosphere (e.g., glovebox or under an inert gas).

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it must dissolve the ionic liquid without reacting with it and should have minimal interfering signals.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution to calibrate the chemical shift scale to 0 ppm.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve maximum homogeneity, which results in sharp, well-resolved peaks.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to optimize include the pulse width, acquisition time, and relaxation delay.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

References

An In-Depth Technical Guide to the Electrochemical Window of 1-Butyl-1-methylpyrrolidinium Bromide

This guide provides a comprehensive technical overview of the electrochemical window of 1-Butyl-1-methylpyrrolidinium bromide ([BMPy][Br]), an ionic liquid of significant interest for various electrochemical applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who are leveraging or exploring the unique properties of ionic liquids.

Introduction: The Significance of the Electrochemical Window in Ionic Liquids

Ionic liquids (ILs) are a class of salts that are liquid below 100°C, possessing a unique combination of properties including low volatility, high thermal stability, and wide electrochemical windows.[1] These characteristics make them promising candidates as electrolytes in electrochemical devices such as batteries, supercapacitors, and sensors, as well as solvents for electrodeposition and organic synthesis.[1]

The electrochemical window (EW) is a critical parameter that defines the potential range over which an electrolyte is stable and does not undergo oxidation or reduction.[2] A wide electrochemical window is highly desirable as it allows for a larger operating voltage in energy storage devices and provides a broader potential range for studying electrochemical reactions without interference from the electrolyte itself.[2][3]

The electrochemical window is determined by the intrinsic properties of the constituent ions of the ionic liquid. The cathodic (negative) limit is typically set by the reduction of the cation, while the anodic (positive) limit is determined by the oxidation of the anion.[2] For this compound, the electrochemical stability is dictated by the 1-butyl-1-methylpyrrolidinium ([BMPy]⁺) cation and the bromide (Br⁻) anion.

The Electrochemical Landscape of this compound